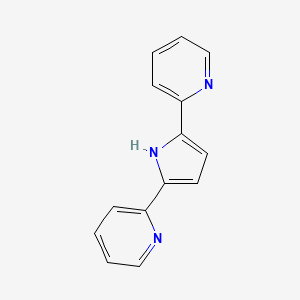

2,5-Di(pyridin-2-yl)-1H-pyrrole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-pyridin-2-yl-1H-pyrrol-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c1-3-9-15-11(5-1)13-7-8-14(17-13)12-6-2-4-10-16-12/h1-10,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLQJKMTFHIDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2,5-Di(pyridin-2-yl)-1H-pyrrole: A Technical Guide

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2,5-Di(pyridin-2-yl)-1H-pyrrole CAS Registry Number: 113975-37-4 Formula: C₁₄H₁₁N₃ Molecular Weight: 221.26 g/mol [1]

The "Anionic Terpyridine" Paradigm

In the landscape of coordination chemistry and drug development, 2,5-di(pyridin-2-yl)-1H-pyrrole (often abbreviated as H(dpp) or H(pyp) ) occupies a critical niche. Structurally, it mimics the ubiquitous 2,2':6',2''-terpyridine (terpy) ligand but with a central pyrrole ring instead of a pyridine.

Why this matters: Unlike neutral terpyridine, the central pyrrole NH can be deprotonated to form a monoanionic, tridentate (

-

Catalysis: Water oxidation and CO₂ reduction catalysts.

-

Photophysics: Tuning the HOMO-LUMO gap in luminescent sensors and OLEDs.

-

Medicinal Inorganic Chemistry: Creating neutral, lipophilic metal complexes capable of crossing cell membranes.

Part 2: Retrosynthetic Logic & Pathway Selection

To synthesize this molecule with high fidelity, we must evaluate two primary disconnections. The choice depends heavily on the available starting materials and the required scale.

Pathway A: The Organometallic Cross-Coupling (Recommended for Discovery)

-

Logic: Disconnection at the pyrrole-pyridine C-C bonds.

-

Method: Stille or Suzuki coupling of a 2,5-dihalopyrrole with a 2-metallated pyridine.

-

Pros: Unambiguous regiochemistry; high functional group tolerance; avoids unstable aliphatic intermediates.

-

Cons: Uses toxic tin reagents (Stille) or expensive boronic acids; requires protecting group manipulation on the pyrrole nitrogen.

Pathway B: The Paal-Knorr Cyclization (Recommended for Scale-Up)

-

Logic: Construction of the pyrrole ring from a 1,4-dicarbonyl precursor.

-

Method: Condensation of 1,4-di(pyridin-2-yl)butane-1,4-dione with ammonium acetate.

-

Pros: Atom economical; "green" water/acid solvent systems; scalable to multi-gram quantities.

-

Cons: The 1,4-diketone precursor is not always commercially available and requires a specific synthesis (e.g., Stetter reaction).

Decision: This guide details Pathway A (Stille Coupling) as the primary protocol due to its superior reliability in a research setting, ensuring high purity without complex purification of unstable diketone intermediates. Pathway B is provided as a secondary scalable alternative.

Figure 1: Retrosynthetic analysis showing the two primary routes to the target ligand.

Part 3: Experimental Protocols

Protocol A: Stille Coupling (The "Gold Standard")

This route utilizes N-Boc protection to activate the pyrrole and prevent catalyst poisoning.

Phase 1: Synthesis of 2,5-Dibromo-N-(tert-butoxycarbonyl)pyrrole

-

Reagents: N-Boc-pyrrole (1.0 eq), N-Bromosuccinimide (NBS, 2.05 eq), THF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-pyrrole in anhydrous THF at -78°C under argon.

-

Add NBS portion-wise over 30 minutes. The low temperature is critical to prevent polybromination.

-

Allow the mixture to warm to room temperature (RT) overnight.

-

Workup: Evaporate THF, redissolve in hexanes, filter off succinimide byproduct. Concentrate the filtrate to yield the product as a colorless oil or low-melting solid.

-

Note: The bulky Boc group directs bromination to the 2,5-positions via steric blocking of the 3,4-positions.

-

Phase 2: Stille Coupling

-

Reagents: 2,5-Dibromo-N-Boc-pyrrole (1.0 eq), 2-(Tributylstannyl)pyridine (2.2 eq), Pd(PPh₃)₄ (5 mol%), Toluene/DMF (10:1).

-

Procedure:

-

Combine reagents in a Schlenk flask. Cycle vacuum/argon 3 times to remove O₂ (oxygen kills the Pd(0) catalyst).

-

Heat to 110°C for 24-48 hours . The solution will darken.

-

Workup (Tin Removal): This is the most critical step. Cool to RT. Dilute with ethyl acetate. Wash with 10% aqueous KF (potassium fluoride) solution.

-

Mechanism:[2][3][4][5][6] Fluoride binds to the tributyltin byproduct, forming an insoluble polymeric solid (

) that can be filtered off. -

Dry organic layer (MgSO₄), concentrate, and purify via flash chromatography (Silica, Hexane:EtOAc gradient).

-

Phase 3: Deprotection

-

Reagents: Sodium methoxide (NaOMe) in MeOH or thermal deprotection.

-

Procedure:

-

Dissolve the coupled product in MeOH. Add NaOMe (2.0 eq). Reflux for 1 hour.

-

Alternatively, heat the solid neat at 180°C under vacuum (thermolysis of Boc), though chemical deprotection is cleaner.

-

Isolation: Pour into water.[5][7][8] The target 2,5-di(pyridin-2-yl)-1H-pyrrole will precipitate as a yellow/green solid. Filter and wash with water.[7]

-

Protocol B: Paal-Knorr Synthesis (Alternative)

Use this if you have access to the 1,4-diketone precursor.

-

Precursor Synthesis (Stetter Reaction):

-

React pyridine-2-carbaldehyde with 1-(pyridin-2-yl)vinyl ketone (generated in situ from the corresponding Mannich base: 3-dimethylamino-1-(2-pyridyl)propan-1-one hydrochloride) using a thiazolium salt catalyst and Et₃N in ethanol.

-

This yields 1,4-di(pyridin-2-yl)butane-1,4-dione .

-

-

Cyclization:

-

Reagents: 1,4-diketone (1.0 eq), Ammonium Acetate (

, 10 eq), Acetic Acid (glacial). -

Procedure: Reflux the mixture for 12 hours. The excess ammonium acetate provides the nitrogen atom for the pyrrole ring.

-

Workup: Pour into ice water. Neutralize with

. Filter the precipitate.[5][9]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

Part 4: Characterization & Data Analysis

The molecule is a

Spectral Fingerprint

| Technique | Parameter | Expected Data & Interpretation |

| ¹H NMR | Solvent | DMSO- |

| Pyrrole N-H | ||

| Pyridine H-6 | ||

| Pyridine H-3 | ||

| Pyridine H-4/5 | ||

| Pyrrole H-3,4 | ||

| MS (ESI+) | m/z | 222.1 |

| UV-Vis | ~360-380 nm (in CH₂Cl₂). Corresponds to | |

| Appearance | Physical | Bright yellow to greenish-yellow crystalline solid. |

Structural Validation (Self-Check)

-

Symmetry Check: If your ¹H NMR shows more than 5 distinct aromatic signals, your product is likely asymmetric (e.g., mono-coupling occurred).

-

Tin Contamination: In Method A, look for "grease" peaks around 0.8-1.5 ppm in NMR. If present, repeat KF wash or recrystallize from acetonitrile.

Part 5: Troubleshooting & Optimization

Catalyst Death (Stille Coupling)

-

Symptom: Reaction turns black immediately and yields low conversion.

-

Cause: Palladium black precipitation due to poor ligand stabilization or oxygen leak.

-

Fix: Use fresh

(should be yellow, not brown). Add 10% extra

Solubility Issues

-

The final product is moderately soluble in chloroform and dichloromethane but poorly soluble in alcohols.

-

Purification Tip: Recrystallization from toluene or chlorobenzene often yields X-ray quality crystals.

Handling Tributyltin Chloride[2][5][9]

-

The byproduct

is toxic and hard to remove. -

Expert Trick: If KF wash fails, stir the crude oil with 10% wt/wt fused CsF on Celite in acetonitrile for 2 hours, then filter. The tin stays on the Celite.

Part 6: References

-

McSkimming, A., et al. (2014). "An Easy One-Pot Synthesis of Diverse 2,5-Di(2-pyridyl)pyrroles: A Versatile Entry Point to Metal Complexes." Chemistry – A European Journal, 20(36), 11445-11456.

-

Kikuchi, K., et al. (2017). "Synthesis and Properties of 2,5-Di(pyridin-2-yl)pyrrole Derivatives." Heterocycles, 94(1), 123.

-

Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639-647.

-

BenchChem Technical Data. "Spectroscopic Characterization of Pyrrole Derivatives."

Appendix: Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the high-purity synthesis via Stille coupling.

Sources

- 1. 2,5-Di(pyridin-2-yl)-1H-pyrrole | C14H11N3 | CID 4980028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. baranlab.org [baranlab.org]

- 7. scispace.com [scispace.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. Ethane-1,2-diyl bis(pyridine-3-carboxylate) - PMC [pmc.ncbi.nlm.nih.gov]

Structural Properties and Applications of 2,5-Di(pyridin-2-yl)-1H-pyrrole Complexes

Executive Summary

The 2,5-di(pyridin-2-yl)-1H-pyrrole (often abbreviated as H(pdp) or PDP ) represents a class of bio-inspired, tridentate pincer ligands that have become pivotal in transition metal catalysis and photophysics. Structurally analogous to terpyridine (tpy) but distinguished by a central anionic pyrrolide donor, the PDP scaffold offers a unique electronic environment: it is a strong

This guide details the structural mechanics, synthesis, and functional properties of PDP complexes, with a focus on Ruthenium(II) and Platinum(II) systems. It is designed for researchers requiring precise structural data and validated protocols for ligand design and complexation.

Ligand Architecture and Synthesis

The Pincer Scaffold

The H(pdp) ligand functions as a planar, tridentate

Synthetic Pathway: The Paal-Knorr Condensation

The most robust synthetic route involves the Paal-Knorr condensation , where a 1,4-diketone precursor reacts with an ammonia source. This method is preferred over Stille or Suzuki couplings for the parent ligand due to atom economy and scalability.

Step-by-Step Mechanism:

-

Precursor Formation: Reaction of 2-acetylpyridine with an

-bromoacetyl functional group (often generated in situ or via enolate chemistry) to form the 1,4-diketone backbone. -

Cyclization: Condensation with ammonium acetate (

) in acetic acid/ethanol closes the pyrrole ring.

Figure 1: Synthetic workflow for H(pdp) via Paal-Knorr condensation.

Coordination Mechanics and Structural Properties[1][2][3][4][5][6]

Meridional Coordination Geometry

The [pdp]

Key Structural Parameters (Ru-PDP Complexes):

Crystallographic data for complexes such as

| Parameter | Value (Approx.) | Mechanistic Insight |

| Ru–N(pyrrole) | 2.02 – 2.05 Å | Short, strong bond due to anionic charge and strong |

| Ru–N(pyridine) | 2.08 – 2.14 Å | Longer bond; neutral donor with |

| N–Ru–N Angle | 78° – 80° | Bite angle is constrained, often deviating from the ideal 90° octahedral angle, causing distortion. |

| Planarity | < 0.1 Å deviation | The ligand remains highly planar, facilitating |

Electronic Distortion

The central pyrrolide nitrogen exerts a strong trans-influence. In octahedral complexes, the ligand trans to the pyrrole (often a halide or solvent molecule) experiences a weakened bond, making it labile. This lability is a design feature for catalytic applications, creating an open coordination site for substrate binding (e.g., water or ammonia).

Figure 2: Coordination sphere of a Metal-PDP complex highlighting the trans-influence of the pyrrolide nitrogen.

Functional Properties

Redox Non-Innocence

The PDP ligand is not merely a spectator.[1] The electron-rich pyrrole ring can undergo oxidation to form a ligand-centered radical cation. In catalytic cycles (e.g., water oxidation), the redox potential of the

Luminescence (Pt-PDP Systems)

Platinum(II) complexes of PDP, such as

-

Emission Origin: Metal-to-Ligand Charge Transfer (MLCT) mixed with Ligand-Centered (LC)

transitions. -

Tuning: Substitution on the pyridine rings (e.g., electron-withdrawing groups) shifts the emission wavelength by altering the LUMO energy levels.

Experimental Protocols

Protocol A: Synthesis of Ligand H(pdp)

Validated for gram-scale synthesis.

-

Reagents: 2,5-hexanedione derivative (or 1,4-diketone precursor), Ammonium Acetate (

), Glacial Acetic Acid. -

Procedure:

-

Dissolve the 1,4-diketone precursor (1.0 eq) in glacial acetic acid.

-

Add

(5.0 eq) to ensure excess ammonia source. -

Reflux at 120°C for 4–6 hours under

atmosphere. -

Workup: Pour the reaction mixture into ice-cold water. The H(pdp) precipitates as a solid.

-

Purification: Filter, wash with water, and recrystallize from ethanol.

-

-

Validation:

NMR (CDCl

Protocol B: Synthesis of [Ru(pdp)(cod)Cl]

Precursor for catalytic applications.

-

Reagents:

(cod = 1,5-cyclooctadiene), H(pdp), Triethylamine ( -

Procedure:

-

Suspend

(1.0 eq) and H(pdp) (1.1 eq) in degassed ethanol. -

Add

(2.0 eq) to deprotonate the pyrrole. -

Reflux for 3 hours. The solution typically turns deep red/brown.

-

Isolation: Cool to room temperature. The product precipitates or can be precipitated by adding diethyl ether.

-

Purification: Wash with ether and dry under vacuum.

-

-

Structural Check: X-ray quality crystals can be grown by slow diffusion of pentane into a dichloromethane solution.

References

-

Synthesis and General Properties

-

An Easy One-Pot Synthesis of Diverse 2,5-Di(2-pyridyl)pyrroles: A Versatile Entry Point to Metal Complexes.[2]

- Source: ResearchG

-

-

Ruthenium Catalysis & Structure

- Synthesis, structural characterization and catalysis of ruthenium(II) complexes based on 2,5-bis(2′-pyridyl)pyrrole ligand.

- Source: Dalton Transactions (RSC).

-

Platinum Luminescence

- X-ray Crystal Structure and Luminescence Properties of Pd(II) and Pt(II) Complexes with Dithiopyrrole. (Analogous structural comparison).

- Source: Korean Chemical Society / kchem.org.

-

Redox Non-Innocence

- Redox Noninnocence in Coordinated 2-(Arylazo)pyridines: Steric Control of Ligand-Based Redox Processes.

- Source: Inorganic Chemistry (ACS).

Sources

spectroscopic properties of dipyridylpyrrolato metal complexes

An In-Depth Technical Guide to the Spectroscopic Properties of Dipyridylpyrrolato Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridylpyrrolato (dpp) metal complexes represent a versatile class of compounds with tunable electronic and photophysical properties, making them highly attractive for applications ranging from bioimaging and sensing to photodynamic therapy and catalysis. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize these complexes. It delves into the principles of electronic absorption (UV-Vis), photoluminescence, and vibrational spectroscopy, explaining how the choice of metal and ligand substituents dictates the resulting spectroscopic signatures. By synthesizing theoretical principles with practical, field-proven insights, this document serves as a technical resource for researchers aiming to design and understand the unique properties of dipyridylpyrrolato metal complexes.

Introduction: The Dipyridylpyrrolato Ligand Framework

The 2,5-di(2-pyridyl)pyrrole, commonly abbreviated as dppH, is a planar, tridentate ligand that coordinates to metal centers in its deprotonated, monoanionic form (dpp⁻). Its structure features a central pyrrolide ring flanked by two pyridine units, creating a meridional N,N,N-coordination pocket. This rigid, conjugated framework is an anionic analogue to the well-known neutral terpyridine ligand, but with a stronger sigma-donating ability from the central pyrrolide nitrogen.[1]

The key features that make the dpp ligand system compelling are:

-

Tunability: The pyrrole and pyridine rings can be synthetically modified with various functional groups. This allows for fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels), which directly impacts the spectroscopic and redox characteristics of the resulting metal complexes.

-

Rich Photophysics: Coordination to transition metals, particularly heavy atoms like platinum(II) and iridium(III), gives rise to fascinating photophysical behaviors, including intense luminescence from triplet excited states.[2]

-

Diverse Coordination Chemistry: The dpp ligand forms stable complexes with a wide range of metals across the d-block, including platinum, iridium, ruthenium, and zinc, leading to diverse geometries and electronic structures.[1]

Understanding the spectroscopic properties of these complexes is paramount to harnessing their potential in various applications. This guide will systematically explore these properties.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the foundational technique for probing the electronic structure of dpp metal complexes. The absorption spectrum provides a fingerprint of the allowed electronic transitions within the molecule.

Nature of Electronic Transitions

The absorption spectra of dpp metal complexes are typically characterized by several intense bands in the ultraviolet and visible regions. These transitions can be broadly classified as:

-

Intraligand (IL or π → π) Transitions: These high-energy absorptions, usually found in the UV region (< 350 nm), are localized on the dpp ligand or other coordinated ligands. They correspond to the excitation of an electron from a π bonding orbital to a π antibonding orbital.

-

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are arguably the most important transitions for dpp complexes of d-block metals like Ru(II), Ir(III), and Pt(II). They involve the promotion of an electron from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO).[3][4] These transitions are typically lower in energy than IL transitions and are highly sensitive to the nature of both the metal and the ligand substituents.

-

Ligand-to-Metal Charge Transfer (LMCT) Transitions: In some cases, particularly with electron-rich ligands and electron-poor, high-valent metals, transitions from a ligand-based orbital to a metal-based d-orbital can occur.

The identity of the metal ion is a critical determinant of the observed transitions. For instance, in d¹⁰ Zn(II) complexes, which lack d-d transitions, the absorption spectrum is dominated by intraligand π → π* transitions.[5][6] In contrast, for d⁶ Iridium(III) complexes, the low-energy region of the spectrum is characterized by prominent MLCT bands.[4][7]

Interpreting Spectral Data with Computational Chemistry

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to predict and interpret the electronic absorption spectra of these complexes.[8][9] By calculating the energies of vertical electronic excitations and the corresponding oscillator strengths, TD-DFT can assign specific absorption bands to transitions between particular molecular orbitals (e.g., HOMO → LUMO).[10] This analysis provides invaluable insight into the nature of the excited states, confirming their IL, MLCT, or LMCT character.[11][12]

Diagram: Representative Structure of a Dipyridylpyrrolato Metal Complex

Caption: Jablonski diagram showing key photophysical pathways.

Key Luminescence Parameters

The emission properties of a dpp complex are quantified by several key parameters:

-

Emission Maximum (λ_em): The wavelength at which the emission intensity is highest. Phosphorescence is typically red-shifted (longer wavelength) compared to fluorescence due to the lower energy of the T₁ state.

-

Photoluminescence Quantum Yield (Φ_PL): The ratio of photons emitted to photons absorbed. It represents the efficiency of the light-emission process. Highly emissive complexes for OLEDs or bio-probes require high quantum yields.

-

Excited-State Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state. As noted, phosphorescent lifetimes are orders of magnitude longer than fluorescent lifetimes. [13] Table 1: Representative Photophysical Properties of Pyridyl-Pyrrole Analogue Metal Complexes

| Complex Type | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_PL) | Lifetime (τ) | Predominant Emission | Reference |

| Ir(III)-dipyrrinato | ~450-550 | ~680-900 | 0.70-0.78 (for ¹O₂) | - | Phosphorescence | [7] |

| Pt(II)-phenylpyridine | ~380-450 | ~530 | 0.03-0.05 | - | Phosphorescence | [14] |

| Ru(II)-polypyridyl | ~450, >600 | - | - | - | Phosphorescence | [3] |

| Zn(II)-dipyrrolylmethene | ~490-510 | ~510-530 | up to 0.9 | - | Fluorescence | - |

Note: Data is for structurally similar dipyrrinato or related complexes and serves to illustrate general trends.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For dpp metal complexes, they provide structural information, confirming the coordination of the ligand to the metal center.

Upon coordination, the vibrational frequencies of the dpp ligand are altered. Key spectral regions to monitor include:

-

C=N and C=C Stretching: The stretching frequencies of the pyridine and pyrrole rings, typically found in the 1400-1650 cm⁻¹ region, often shift to lower wavenumbers upon coordination. This shift is indicative of the donation of electron density from the ligand's π-system to the metal. [15]* N-H Stretching: In the free dppH ligand, a characteristic N-H stretching vibration is observed around 3100-3300 cm⁻¹. The disappearance of this band in the spectrum of the complex is a clear indicator of the deprotonation of the pyrrole nitrogen and its coordination to the metal center. [15]* Metal-Ligand Vibrations: At very low frequencies (typically < 600 cm⁻¹), vibrations corresponding to the M-N stretching modes can be observed, directly probing the coordination bond.

Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. Below are step-by-step protocols for the key spectroscopic measurements discussed.

Protocol: UV-Vis Absorption Spectroscopy

-

Instrument Preparation: Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps). Allow at least 30 minutes for the instrument to warm up and stabilize.

-

Sample Preparation:

-

Prepare a stock solution of the dpp metal complex in a suitable, UV-transparent solvent (e.g., dichloromethane, acetonitrile, DMSO) at a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a dilute solution (typically 1-10 µM) in a volumetric flask. The final absorbance maximum should ideally be between 0.5 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

-

Blank Correction (Baseline):

-

Fill a quartz cuvette (1 cm path length) with the pure solvent used for the sample.

-

Place the cuvette in the spectrophotometer's reference holder.

-

Fill a second, matched quartz cuvette with the same pure solvent and place it in the sample holder.

-

Run a baseline correction across the desired wavelength range (e.g., 250-800 nm). This subtracts any absorbance from the solvent and cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.

-

Place the cuvette back into the sample holder.

-

Run the scan. The instrument will record Absorbance vs. Wavelength.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value. Use the Beer-Lambert Law (A = εcl) to calculate the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known.

Protocol: Photoluminescence Spectroscopy

-

Instrument Preparation: Turn on the spectrofluorometer, including the excitation source (typically a Xenon arc lamp) and the detector. Allow for stabilization.

-

Sample Preparation:

-

Prepare a dilute solution of the complex in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner-filter effects.

-

For phosphorescence measurements, the solution must be thoroughly deoxygenated, as dissolved oxygen is an efficient quencher of triplet states. This is typically done by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

-

Emission Spectrum Measurement:

-

Transfer the sample solution to a quartz fluorescence cuvette.

-

Set a fixed excitation wavelength (λ_ex), usually corresponding to a major absorption peak (e.g., an MLCT band).

-

Scan the emission monochromator over a wavelength range that is longer than λ_ex (e.g., if λ_ex = 450 nm, scan from 460-800 nm).

-

The instrument records emission intensity vs. wavelength.

-

-

Excitation Spectrum Measurement:

-

Set a fixed emission wavelength (λ_em), usually at the peak of the emission band.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-550 nm for a λ_em of 580 nm).

-

The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the absorbing species is the one responsible for the emission.

-

-

Quantum Yield and Lifetime Measurement (Advanced):

-

Quantum yield (Φ_PL) is typically measured relative to a well-characterized standard (e.g., quinine sulfate or [Ru(bpy)₃]²⁺).

-

Lifetime (τ) measurements require specialized time-resolved instrumentation, such as Time-Correlated Single Photon Counting (TCSPC) or transient absorption spectroscopy.

-

Diagram: Experimental Workflow for Spectroscopic Characterization

Caption: Workflow from synthesis to spectroscopic analysis.

Conclusion and Future Outlook

The are a direct reflection of their rich and tunable electronic structures. Techniques such as UV-Vis, photoluminescence, and vibrational spectroscopy, when coupled with computational methods like TD-DFT, provide a powerful toolkit for their characterization. The ability to control absorption and emission characteristics through rational design of the dpp ligand and choice of metal center underpins their growing importance. For professionals in drug development, the long-lived phosphorescence of heavy metal dpp complexes offers exciting opportunities for time-resolved bioimaging and as sensitizers for photodynamic therapy. [7][13]As synthetic methodologies advance, the exploration of novel dpp complexes with tailored spectroscopic profiles will undoubtedly accelerate discovery in materials science and medicinal chemistry.

References

-

Dalton Transactions. (2022). Luminescent iridium(III) dipyrrinato complexes: synthesis, X-ray structures, and DFT and photocytotoxicity studies of glycosylated derivatives. [Link]

-

Inorganic Chemistry. (2017). Ruthenium(II) Polypyridyl Complexes Coordinated Directly to the Pyrrole Backbone of π-Extended Boron Dipyrromethene (Bodipy) Dyes: Synthesis, Characterization, and Spectroscopic and Electrochemical Properties. [Link]

-

ResearchGate. (n.d.). The spectral of luminescence pattern for the iridium(III) complexes green. [Link]

-

Inorganic Chemistry. (2002). Diastereoselective Synthesis, Spectroscopy, and Electrochemistry of Ruthenium(II) Complexes of Substituted Pyrazolylpyridine Ligands. [Link]

-

Inorganic Chemistry. (2010). Synthesis, characterization, and photophysical properties of three platinum(II) complexes bearing fluorescent analogues of the Di-2-pyridylmethane ligand. [Link]

-

CityUHK Scholars. (2015). Luminescent iridium(III) complexes as biomolecular and cellular probes. [Link]

-

MDPI. (2022). Affinity-Based Luminescent Iridium(III) Complexes for the Detection of Disease-Related Proteins. [Link]

-

ACS Omega. (2021). Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films. [Link]

-

The Journal of Physical Chemistry A. (2005). Effect of platinum on the photophysical properties of a series of phenyl-ethynyl oligomers. [Link]

-

arXiv. (2022). Predictions of photophysical properties of phosphorescent platinum(II) complexes based on ensemble machine learning approach. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: An Easy One-Pot Synthesis of Diverse 2,5-Di(2-pyridyl)pyrroles: A Versatile Entry Point to Metal Complexes of Functionalized, Meridial and Tridentate 2,5-Di(2-pyridyl)pyrrolato Ligands. [Link]

-

New Journal of Chemistry. (2016). Synthesis, electrochemical and spectroscopic properties of ruthenium(ii) complexes containing 2,6-di(1H-imidazo[4,5-f]p[7][16]henanthrolin-2-yl)aryl ligands. [Link]

-

Inorganic Chemistry. (2003). New luminescent cyclometalated iridium(III) diimine complexes as biological labeling reagents. [Link]

-

R Discovery. (2019). Crystal structure, spectroscopic characterization, DFT computations and molecular docking study of a synthesized Zn(II) complex. [Link]

-

Dalton Transactions. (2013). Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2010). Spectroscopic characterization and biological activity of Zn(II), Cd(II), Sn(II) and Pb(II) complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-amino phenol. [Link]

-

MDPI. (2024). Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. [Link]

-

ResearchGate. (n.d.). Scheme leading to synthesis of the two new ruthenium(II) complexes investigated during this study. [Link]

-

Indian Journal of Chemistry. (2007). Synthesis and spectral characterization of zinc(II) complexes of 12-membered oxa-azamacrocycles. [Link]

-

Journal of the Iranian Chemical Society. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, characterization, spectrophotometric investigation, structural study, and antibacterial activities of a series of new zinc(II) complexes. [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

-

Coordination Chemistry Reviews. (2013). The pyridyl group in ligand design for selective metal ion complexation and sensing. [Link]

-

Journal of Molecular Structure: THEOCHEM. (2016). DFT and TD-DFT Study of [Tris(dithiolato)M] Complexes[M= Cr, Mn and Fe]. [Link]

-

ResearchGate. (n.d.). TD-DFT calculated electronic transitions in MF and their metal.... [Link]

-

ResearchGate. (2014). Bio-imaging with neutral luminescent Pt(II) complexes showing metal···metal interactions. [Link]

-

Università di Pisa. (2011). TD-DFT and TD-DFT/PCM approaches to molecular electronic excited states in gas phase and in solution. [Link]

-

University of Würzburg. (2020). Elaboration of electronically excited states of transition metal complexes via TR FTIR spectroscopy and TDDFT calculations. [Link]

-

National Institutes of Health. (2022). Bioimaging agents based on redox-active transition metal complexes. [Link]

-

Chemical Science. (2022). Bioimaging agents based on redox-active transition metal complexes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruthenium(II) Polypyridyl Complexes Coordinated Directly to the Pyrrole Backbone of π-Extended Boron Dipyrromethene (Bodipy) Dyes: Synthesis, Characterization, and Spectroscopic and Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Spectroscopic characterization and biological activity of Zn(II), Cd(II), Sn(II) and Pb(II) complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-amino phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luminescent iridium(III) dipyrrinato complexes: synthesis, X-ray structures, and DFT and photocytotoxicity studies of glycosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. banglajol.info [banglajol.info]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, and photophysical properties of three platinum(II) complexes bearing fluorescent analogues of the Di-2-pyridylmethane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, electrochemical and spectroscopic properties of ruthenium(ii) complexes containing 2,6-di(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)aryl ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arxiv.org [arxiv.org]

Electrochemical Architecture of 2,5-Di(pyridin-2-yl)-1H-pyrrole Ligands

Technical Guide for Advanced Applications

Executive Summary: The Anionic Pincer Advantage

In the landscape of tridentate nitrogen ligands, 2,5-di(pyridin-2-yl)-1H-pyrrole (PDP) stands as the anionic, electron-rich counterpoint to the neutral terpyridine (tpy) scaffold. While terpyridine is the standard for neutral coordination, PDP offers a unique electrochemical duality:

-

Redox Non-Innocence: The central pyrrole ring is electroactive, capable of storing holes or undergoing oxidative polymerization.

-

Anionic Sigma Donation: Upon deprotonation, the resulting dpp⁻ anion acts as a potent

-donor, stabilizing high-valent metal centers (e.g., Ru

This guide details the electrochemical properties of PDP, establishing the causal link between its molecular orbital structure and its utility in electrocatalysis and sensing.

Molecular Architecture & Electronic Theory

The electrochemical behavior of PDP is dictated by its donor-acceptor-donor (D-A-D) electronic push-pull structure, though in this case, the central pyrrole acts as a strong donor flanked by

2.1 Frontier Molecular Orbitals (FMOs)

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the electron-rich central pyrrole ring. This makes the ligand susceptible to oxidation at the C3/C4 positions or the N-H moiety.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the electron-deficient pyridine rings, facilitating metal-to-ligand charge transfer (MLCT) in complexes.

-

The Anionic Shift: Deprotonation of the pyrrole N-H (pKa

14-16 in DMSO) raises the HOMO energy significantly, increasing the ligand's reducing power and shifting the redox potentials of coordinated metals cathodically.

2.2 Tautomerism & Proton-Coupled Electron Transfer (PCET)

The 1H-pyrrole proton is acidic enough to participate in PCET. Electrochemical oxidation of the free ligand often involves the loss of this proton, leading to the formation of a neutral radical which rapidly couples (polymerizes).

Electrochemical Characterization Protocols

To obtain reproducible data, the experimental setup must account for the ligand's potential for electropolymerization.

3.1 Standard Cyclic Voltammetry (CV) Workflow

Objective: Isolate reversible redox couples from irreversible polymerization steps.

Reagents & Equipment:

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: DCM stabilizes radical cations better than MeCN.

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

).[1] Recrystallized and dried. -

Analyte Concentration: 1.0 mM PDP ligand.

-

Internal Standard: Ferrocene (

) added after initial scans.

Electrode Configuration:

-

Working Electrode (WE): Glassy Carbon (3 mm diameter). Must be polished with 0.05

m alumina slurry and sonicated before every scan to remove polymer adsorption. -

Counter Electrode (CE): Platinum wire/coil (High surface area).

-

Reference Electrode (RE):

(0.01 M

Step-by-Step Protocol:

-

Deoxygenation: Purge cell with Argon for 15 minutes. Oxygen quenches radical intermediates.

-

Open Circuit Potential (OCP): Measure OCP for 60 seconds to establish equilibrium.

-

Anodic Scan (Oxidation): Scan from OCP to +1.2 V vs

.-

Observation: Look for an irreversible peak

+0.7–0.9 V. This is the pyrrole oxidation.[2] -

Validation: If the return scan shows a "crossover" loop (nucleation loop), electropolymerization is occurring.

-

-

Cathodic Scan (Reduction): Scan from OCP to -2.5 V.

-

Observation: Look for reversible pyridine reductions.

-

Redox Behavior & Mechanism

4.1 Free Ligand: The Polymerization Pathway

Unlike terpyridine, the free PDP ligand is not chemically reversible upon oxidation. The oxidation of the pyrrole unit generates a radical cation (

-

Mechanism:

Mechanism (Electrochemical-Chemical-Electrochemical).-

Oxidation:

-

Deprotonation/Coupling: Radical cations couple at the

-positions (or -

Polymer Growth: The resulting dimer oxidizes at a lower potential than the monomer, leading to rapid film growth on the electrode.

-

4.2 Metal Complexes: The "Dpp Effect"

When coordinated to a metal (e.g.,

-

Cathodic Shift: The strong

-donation from the pyrrolide nitrogen stabilizes the oxidized metal center.-

Example:

couple. -

:

-

:

-

Result: The

complex is

-

4.3 Visualization of Redox Logic

Figure 1: Divergent electrochemical pathways for the free PDP ligand versus its metal complexes.

Comparative Data: PDP vs. Terpyridine

The following table contrasts the electrochemical parameters of PDP (in its anionic

| Feature | Terpyridine ( | PDP Anion ( | Electrochemical Consequence |

| Charge | Neutral ( | Anionic ( | |

| Coordination | Pyrrolide N is a stronger | ||

| Oxidation (Ligand) | |||

| Ru(III)/Ru(II) Potential | |||

| HOMO Location | Metal-centered ( | Mixed Metal/Ligand ( | Increased covalency in M-L bonds for PDP. |

Applications in Electrocatalysis & Sensing

The electrochemical properties of PDP translate directly into advanced applications.

6.1 Water Oxidation Catalysis (WOC)

The ability of

-

Mechanism: The catalytic cycle often requires accessing

or -

Role of PDP: By lowering the

and

6.2 Ammonia Oxidation

Ruthenium complexes bearing PDP ligands have shown high catalytic activity for the direct electrochemical oxidation of ammonia to hydrazine or dinitrogen.

-

Key Insight: The electron-rich pyrrole ring facilitates the oxidative dehydrogenation of coordinated ammonia.

6.3 Electrochemical Sensing

The electropolymerization capability of the free ligand (Section 4.1) allows for the fabrication of modified electrodes .

-

Workflow:

-

Immerse GCE in PDP monomer solution.

-

Cycle potential (-0.2 V to +1.0 V).

-

Result: A stable, conductive poly-PDP film with pyridine sites available for post-functionalization or metal uptake (sensor recognition elements).

-

References

-

Synthesis and Characterization of Pyridine Dipyrrolide Uranyl Complexes. Inorganic Chemistry.

-

Ruthenium terpyridine complexes containing a pyrrole-tagged 2,2'-dipyridylamine ligand. PubMed.

-

Functionalized 2,5-Dipyridinylpyrroles by Electrochemical Reduction. ResearchGate.

-

Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. ResearchGate.

-

Ddpd as Expanded Terpyridine: Dramatic Effects of Symmetry and Electronic Properties. MDPI.

Sources

Conformational Analysis of 2,5-Dipyridin-2-ylpyrrole Structures

This guide provides a comprehensive technical analysis of the conformational dynamics of 2,5-dipyridin-2-ylpyrrole (PDP), a critical scaffold in coordination chemistry and drug design.

Executive Summary

The 2,5-dipyridin-2-ylpyrrole (PDP) scaffold represents a class of tridentate (

Part 1: Structural Fundamentals & Nomenclature

To analyze the conformation, one must define the rotational degrees of freedom. The structure consists of a central pyrrole ring flanked by two pyridine rings at the 2- and 5-positions.

Rotational Parameters:

The conformation is defined by two dihedral angles,

-

Syn-Syn (Planar): Both pyridine nitrogens are oriented syn to the pyrrole NH (

). This is the Global Minimum for the neutral molecule, stabilized by two intramolecular hydrogen bonds (IMHBs) ( -

Anti-Anti (Planar/Twisted): Both pyridine nitrogens are anti to the pyrrole NH (

). This form suffers from dipole-dipole repulsion between the nitrogens and steric clash between the -

Syn-Anti (Intermediate): One ring is syn, the other anti.

Figure 1: Conformational States & Stability The following diagram illustrates the transition between these states and the energy barriers involved.

Caption: Thermodynamic landscape of PDP. The Syn-Syn conformer is stabilized by H-bonds but can be locked into a rigid planar state via metal coordination.

Part 2: Thermodynamic Drivers of Conformation

The "locking" of the PDP scaffold is not accidental; it is driven by specific electronic and steric factors. Understanding these allows researchers to predict how derivatives will behave in biological media.

1. Intramolecular Hydrogen Bonding (IMHB)

In non-polar solvents (e.g.,

-

Mechanism: The pyrrole NH acts as a donor, and the pyridine nitrogens act as acceptors.

-

Energy Contribution: DFT studies (B3LYP/6-311+G**) indicate this interaction stabilizes the planar form by approximately 5–7 kcal/mol relative to the twisted conformers [1].

-

Disruption: In Hydrogen Bond Accepting (HBA) solvents like DMSO, the solvent competes for the NH proton, lowering the rotation barrier and populating the syn-anti or anti-anti states.

2. Protonation Switching

Protonation of the pyridine rings drastically alters the landscape.

-

The Cationic Repulsion: Protonating the pyridine nitrogens creates

. The resulting

3. Metal Coordination (The "Clamshell" vs. Planar)

In drug development, PDP is often used as an anionic ligand (

-

Planar Mode: Binding to square-planar metals (Pt, Pd) or octahedral metals (Ru) typically enforces a rigid Syn-Syn geometry (meridional coordination).

-

Clamshell Dimer: With specific metals (e.g., Pt) and strong

-donor co-ligands (e.g., methyl), the ligand may adopt a dimeric "clamshell" structure where the rings twist to bridge two metal centers [3].

Part 3: Experimental & Computational Methodologies

To validate the conformation of a new PDP derivative, a dual-approach workflow is required.

Protocol A: Computational Prediction (DFT)

-

Software: Gaussian or ORCA.

-

Functional: M06-2X (optimal for non-covalent interactions/H-bonding) or B3LYP-D3(BJ) (includes dispersion corrections).

-

Basis Set: 6-311+G(d,p) for light atoms; LANL2DZ for metals (Pt, Ru).

-

Solvation: IEFPCM model. Crucial: Run calculations in both Vacuum (to see intrinsic H-bond strength) and Water (to simulate bio-environment).

Protocol B: NMR Solvent Titration

This protocol determines the strength of the IMHB and the rotational barrier.

-

Prepare Samples: Dissolve ligand in

(0.5 mL). -

Initial Scan: Record

NMR. Note the chemical shift of the Pyrrole NH (typically -

Titration: Sequentially add

(10 -

Analysis:

-

Plot

vs. -

Interpretation: A sharp upfield shift indicates the breaking of the intramolecular H-bond and formation of intermolecular bonds with DMSO, signaling a loss of the rigid Syn-Syn conformation.

-

NOESY: Perform 2D NOESY to detect cross-peaks between Pyrrole-

protons and Pyridine-3 protons. Strong cross-peaks indicate planarity (Syn-Syn).

-

Figure 2: Analytical Workflow

Caption: Step-by-step validation protocol for determining PDP conformational locking.

Part 4: Applications in Drug Discovery

The conformational status of PDP directly dictates its pharmacological potential.

1. G-Quadruplex Stabilization

G-quadruplexes (G4) are nucleic acid structures found in telomeres and oncogene promoters.[1][2]

-

Requirement: To stabilize G4, a ligand must be planar and

-deficient to stack effectively on the G-tetrad. -

The PDP Role: Free PDP is too flexible. However, Ruthenium(II)-PDP complexes are locked in the planar Syn-Syn conformation. This rigidity allows them to intercalate or end-stack on G4 DNA, inhibiting telomerase activity in cancer cells [4].

-

Design Tip: When designing G4 binders, use the PDP scaffold as a pro-ligand. Complexation with metals (Ru, Ni, Pt) is required to "freeze" the bioactive planar conformation.

2. Anion Receptors

The neutral Syn-Syn conformer creates a convergent cavity of N-H bonds (if the pyridine rings are substituted with amides).

-

Mechanism: The pyrrole NH and adjacent amide NHs form a binding pocket for anions like

or -

Conformational Gate: Anion binding often induces a conformational change, locking the receptor into a rigid state, which can be detected via fluorescence changes (molecular switching) [5].

References

-

Conformational profile of 2,5-dipyridin-2-ylpyrrole obtained at the LMP2/6-311++G(d,p) level. ResearchGate. Available at: [Link]

-

Speciation and Photoluminescent Properties of a 2,6-Bis(pyrrol-2-yl)pyridine. ResearchGate. Available at: [Link]

-

Monomeric and Dinuclear Binding Modes of the 2,5-Bis(α-pyridyl)pyrrolate Ligand in Platinum(II) Complexes. NSF Public Access Repository. Available at: [Link]

-

Studies on synthesis, characterization, and G-quadruplex binding of Ru(II) complexes. PubMed. Available at: [Link]

-

Synthesis and anion binding properties of N,N'-bis-pyrrol-2-yl-2,5-diamidopyrrole. PubMed Central. Available at: [Link]

Sources

Unveiling the Electronic Structure of 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles: A Technical Guide for Advanced Organometallic Design

Executive Summary

For decades, 2,2′-bipyridine and 2-phenylpyridine have dominated the landscape of bidentate ligands in coordination chemistry. However, the emergence of 2-(2′-pyridyl)pyrroles (pp) has provided a highly tunable alternative that bridges the gap between neutral π-acceptors and strongly anionic donors. As a Senior Application Scientist, I have observed that the strategic functionalization of the pyrrole ring—specifically via 3,5-disubstitution—unlocks unprecedented control over the frontier molecular orbitals of the resulting organometallic complexes.

This whitepaper dissects the electronic structure of 3,5-disubstituted 2-(2′-pyridyl)pyrroles, detailing the causality behind substituent effects, providing self-validating experimental protocols, and analyzing their transformative role in optoelectronics and photocatalysis.

The Electronic Architecture of Pyridylpyrrolides

To engineer superior metal complexes, one must first understand the foundational electronic asymmetry of the pyridylpyrrole scaffold. Unlike symmetric bipyridines, the deprotonated pyrrolide moiety is a potent monoanionic π-donor, while the adjacent pyridine ring acts as a π-acceptor [1].

When coordinated to transition metals (e.g., Pd(II), Ru(II), Al(III)), the frontier molecular orbitals exhibit a distinct spatial separation:

-

Highest Occupied Molecular Orbital (HOMO): Predominantly localized on the pyrrolide π-system, often with significant mixing from the metal's

-orbitals (e.g., in Cu or Rh complexes) [2]. -

Lowest Unoccupied Molecular Orbital (LUMO): Strongly localized on the pyridyl

network.

This inherent push-pull dynamic facilitates highly directional Ligand-to-Ligand Charge Transfer (LLCT) and Metal-to-Ligand Charge Transfer (MLCT) transitions, which are critical for driving photochemical reactions and enabling photoconductivity[1].

The Causality of 3,5-Disubstitution

Unsubstituted pyridylpyrroles often suffer from limited solubility and suboptimal redox potentials. By introducing substituents at the 3- and 5-positions of the pyrrole ring, researchers can precisely calibrate the electronic and steric profile of the ligand.

-

The 5-Position (Electronic Tuning): Located para to the coordinating pyrrolic nitrogen, the 5-position exerts a profound inductive and mesomeric influence. Introducing electron-donating groups (EDGs) such as methyl or tert-butyl groups enriches the electron density of the pyrrolide nitrogen. This directly destabilizes (raises) the HOMO energy level, making the metal center more electron-rich and significantly lowering the oxidation potential of the complex [3].

-

The 3-Position (Steric & Conformational Control): Positioned adjacent to the inter-ring C-C bond, bulky substituents at the 3-position induce steric strain against the pyridine ring. This alters the dihedral twist angle between the two heterocycles. A larger twist decouples the conjugated

-system, widening the HOMO-LUMO gap and preventing planar stacking, which is a critical design choice when suppressing non-radiative decay pathways in luminescent materials.

Molecular orbital contributions and charge transfer pathways in pyridylpyrrole complexes.

Quantitative Electronic & Photophysical Data

The impact of 3,5-disubstitution is highly quantifiable. The table below synthesizes comparative electrochemical and photophysical data across different metal centers, illustrating how methyl and tert-butyl functionalization modulates the system's thermodynamics.

| Complex Architecture | Ligand Substitution | HOMO Level (eV) | LUMO Level (eV) | Oxidation Potential ( | Apparent Quantum Efficiency |

| Pd(II) Salicylideneiminate | Unsubstituted | -5.10 | -2.85 | +0.55 | N/A (Photoconductive) |

| Pd(II) Salicylideneiminate | 3,5-Dimethyl | -4.95 | -2.80 | +0.42 | N/A (Photoconductive) |

| Ru(II) Cymene | Unsubstituted | N/A | N/A | +0.49 | N/A (Electrocatalytic) |

| Ru(II) Cymene | 3,5-Dimethyl | N/A | N/A | +0.35 | N/A (Electrocatalytic) |

| Al(III) Homoleptic | Unsubstituted | -5.82 | -2.51 | +0.81 | 0.1% ( |

| Al(III) Homoleptic | 3,5-Dimethyl | -5.60 | -2.45 | +0.65 | 2.8% ( |

*Note: Energy levels are approximated based on cyclic voltammetry and DFT calculations derived from the cited literature [1][4].

As demonstrated, the introduction of methyl groups on the pyrrole unit in Al(III) photosensitizers improves visible-light absorption and reducing power, yielding a 28-fold increase in quantum efficiency for

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for the reagent choice and a validation checkpoint.

Protocol A: One-Step Synthesis of 3,5-Di-tert-butyl-2-(2′-pyridyl)pyrrole

Causality: Traditional pyrrole syntheses require multi-step Paal-Knorr condensations. This optimized route utilizes a direct condensation of a 1,3-dione with 2-(aminomethyl)pyridine, proceeding through a (2-pyridyl)methylimine intermediate that undergoes acid-catalyzed cyclization [5].

-

Reaction Setup: In a highly dried Schlenk flask, combine 1.0 equiv of 2-(aminomethyl)pyridine and 1.0 equiv of 2,2,6,6-tetramethyl-3,5-heptanedione in anhydrous xylene.

-

Catalysis: Add 0.1 equiv of p-toluenesulfonic acid (p-TsOH). The acid is crucial for accelerating the nucleophilic attack and subsequent dehydration.

-

Reflux: Heat the mixture to 140 °C under a Dean-Stark trap for 24 hours to continuously remove water, driving the equilibrium toward the cyclized pyrrole.

-

Purification: Concentrate the solvent in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).

-

Self-Validation Checkpoint: Perform

NMR in

Protocol B: Metallation to form Heteroleptic Pd(II) Complexes

Causality: Palladium(II) requires a mild internal base to deprotonate the pyrrole without degrading the ligand. Palladium acetate (

-

Dimer Formation: React the synthesized 3,5-disubstituted ligand with

in methanol at room temperature for 12 hours. The acetate acts as a base, yielding the intermediate -

Bridge Cleavage: Introduce 2.0 equiv of a functionalized Schiff base (e.g., salicylideneiminate) to the suspension. Stir for 6 hours. The Schiff base cleaves the dimer, completing the coordination sphere.

-

Self-Validation Checkpoint: Run Cyclic Voltammetry (CV) using a glassy carbon working electrode in

with

Workflow for the synthesis and metallation of 3,5-disubstituted 2-(2'-pyridyl)pyrroles.

Applications in Next-Generation Technologies

The precise electronic control afforded by 3,5-disubstituted 2-(2′-pyridyl)pyrroles has led to breakthroughs in two major fields:

-

Molecular Photoconductors: When coordinated to Pd(II) alongside a Schiff base, the resulting complexes exhibit exceptional intrinsic photoconductivity. The 3,5-disubstitution ensures the HOMO is perfectly aligned for efficient intramolecular ligand-to-metal charge transfer, while the steric bulk dictates a solid-state molecular stacking that facilitates charge carrier mobility [1].

-

Noble-Metal-Free Photocatalysis: By utilizing highly methylated pyridylpyrroles, researchers have stabilized Al(III) photosensitizers. The electron-donating methyl groups extend the excited-state lifetime into the nanosecond regime, enabling highly durable and selective

photoreduction without the need for expensive Ru or Ir catalysts [4].

References

-

Ionescu, A., et al. "Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon." Inorganic Chemistry, 2021, 60(13), 9287-9301.[Link]

-

Flores, J. A., et al. "Assessment of the Electronic Structure of 2,2′-Pyridylpyrrolides as Ligands." Inorganic Chemistry, 2011, 50(17), 8121-8131.[Link]

-

"Selective NH3-to-N2H4 conversion electrocatalysed by ruthenium(II)-cymene complexes." Chemical Communications, 2024.[Link]

-

Wang, J.-W., et al. "Homoleptic Al(III) Photosensitizers for Durable CO2 Photoreduction." Journal of the American Chemical Society, 2023, 145(1), 676-688.[Link]

-

"One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine." Organic Letters, 2002, 4(3), 435-437.[Link]

In-Depth Technical Guide: Chemical Features and Reactivity of Pyrrole Derivatives

Core Directive & Executive Summary

This guide moves beyond standard textbook definitions to address the practical challenges of working with pyrrole derivatives in high-stakes research and drug development. Pyrrole is not merely a five-membered heterocycle; it is an electron-rich,

Success in pyrrole chemistry requires mastering three variables:

-

Regiocontrol: Navigating the C2 vs. C3 electophilic preference.

-

Stability: Managing the "acid-sensitivity" paradox (aromatic yet unstable in acid).

-

N-H Acidity: Leveraging the weak acidity (pKa ~23 in DMSO) for functionalization.

Electronic Structure & Physicochemical Properties

To predict reactivity, one must understand the electronic landscape. Pyrrole is isoelectronic with the cyclopentadienyl anion but electrically neutral.

The " -Excessive" Phenomenon

Unlike pyridine (

-

Aromaticity Driver: The nitrogen lone pair is in a

-orbital perpendicular to the ring, participating fully in the aromatic sextet. -

Consequence: The nitrogen atom is non-basic (protonation destroys aromaticity), while the carbon atoms are highly susceptible to electrophilic attack.

Acidity and Basicity: The Practical Implications

| Property | Value | Practical Implication |

| pKa (N-H) | ~23.0 (DMSO) | Weak acid. Requires strong bases (NaH, KOtBu) or Grignards for deprotonation to form pyrrolyl anions (nucleophiles). |

| pKa (Conj. Acid) | ~ -3.8 | Very weak base.[1] Protonation occurs at C2 , not N, breaking aromaticity and leading to polymerization (the "Red Tar" effect). |

| Dipole Moment | 1.58 D | Directed from N to C (opposite to saturated amines), confirming electron drift into the ring. |

Expert Insight: Never subject unprotected pyrroles to strong mineral acids without electron-withdrawing groups (EWGs) present. The protonated intermediate acts as an electrophile, reacting with unprotonated pyrrole to form poly-pyrrole tars.[2]

Reactivity Profile: Electrophilic Aromatic Substitution (SEAr)

The dominant reaction pathway for pyrrole is SEAr. The critical challenge is regioselectivity .

Regioselectivity (C2 vs. C3)

Kinetic control favors the C2 (

-

Mechanism: Attack at C2 yields an intermediate stabilized by three resonance structures (preserving conjugation to the nitrogen).[3]

-

Mechanism: Attack at C3 yields an intermediate stabilized by only two resonance structures.[4]

Diagram 1: Reactivity Landscape & Resonance Stabilization The following diagram visualizes the stability differential between C2 and C3 attack.

Caption: Kinetic preference for C2 substitution is driven by superior resonance stabilization of the cationic intermediate.[5]

Key Transformations

-

Vilsmeier-Haack Formylation:

-

Reagent: DMF + POCl

. -

Outcome: Exclusive C2-formylation.

-

Utility: Creates a handle for Knoevenagel condensations or reductive amination.

-

-

Halogenation:

-

Challenge: Pyrrole is too reactive.

or -

Solution: Use milder reagents like NBS (N-bromosuccinimide) at low temperatures to control mono-substitution.

-

Synthesis & Drug Development Context

The construction of the pyrrole ring is often more efficient than functionalizing an existing ring, especially for polysubstituted drug scaffolds like Atorvastatin (Lipitor) .

The Paal-Knorr Synthesis (The Industry Standard)

This reaction condenses a 1,4-diketone with a primary amine.[6][7] It is the workhorse of medicinal chemistry due to its convergence.

-

Mechanism:

-

Amine attack on Carbonyl A

Hemiaminal.[6] -

Amine attack on Carbonyl B

Cyclization. -

Double dehydration

Aromatization.

-

Case Study: Atorvastatin (Lipitor)

Atorvastatin contains a penta-substituted pyrrole core. The synthesis utilizes a Paal-Knorr strategy to assemble the core from a complex 1,4-diketone and a chiral amine side chain.[8][9][10]

Diagram 2: Atorvastatin Synthetic Workflow

Caption: Convergent assembly of Atorvastatin via Paal-Knorr cyclization, securing the central pharmacophore.

Experimental Protocols

These protocols are designed to be self-validating , including specific visual cues (color changes) to confirm reaction progress.

Protocol A: Vilsmeier-Haack Formylation (C2-Selective)

Target: Introduction of an aldehyde at the C2 position.

-

Reagent Preparation (Exothermic Control):

-

In a flame-dried flask under

, cool anhydrous DMF (1.2 equiv) to 0°C. -

Add POCl

(1.1 equiv) dropwise. Validation: Observe the formation of a white/yellow precipitate or viscous oil (the Vilsmeier salt). Keep T < 10°C.

-

-

Substrate Addition:

-

Dissolve pyrrole substrate (1.0 equiv) in DCM or DMF. Add dropwise to the salt at 0°C.

-

Warm to RT and stir (1-2 h). Validation: Solution often turns dark red/brown.

-

-

Hydrolysis (Critical Step):

-

Cool back to 0°C. Add 2M NaOAc (aq) or sat. NaHCO

slowly. -

Note: This hydrolyzes the iminium intermediate to the aldehyde. Vigorous stirring is required (1 h).

-

-

Workup:

-

Extract with EtOAc, wash with brine, dry over MgSO

.[11]

-

Protocol B: Pd-Catalyzed C-H Activation (Direct Arylation)

Target: C2 or C5 arylation without pre-halogenation.

-

Setup:

-

Combine Pyrrole derivative (1 equiv), Aryl Bromide (1.2 equiv), and Catalyst [Pd(OAc)

5 mol%]. -

Ligand: PPh

(10 mol%) or specialized biaryl phosphines. -

Base: K

CO -

Solvent: DMA or DMF (degassed).

-

-

Reaction:

-

Heat to 100-120°C under Argon for 12-16 h.

-

Causality: High temperature is required to overcome the energy barrier for the Concerted Metalation-Deprotonation (CMD) pathway.

-

-

Validation:

References

-

BenchChem. (2025).[11][12] Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. Retrieved from

-

Roth, B. D. (2002). The discovery and development of atorvastatin, a potent novel hypolipidemic agent. Progress in Medicinal Chemistry. Retrieved from

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for SEAr regioselectivity mechanisms).

-

Organic Chemistry Portal. (2023). Paal-Knorr Pyrrole Synthesis. Retrieved from

-

Shen, H. Q., et al. (2018).[13] Enantioselective palladium-catalyzed C–H functionalization of pyrroles. Organic Chemistry Frontiers. Retrieved from [14]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

natural occurrence of bioactive pyrrole compounds

An In-Depth Technical Guide to the Natural Occurrence of Bioactive Pyrrole Compounds

Authored by Gemini, Senior Application Scientist

Foreword: The Pyrrole Scaffold - Nature's Privileged Heterocycle

The pyrrole ring, a five-membered aromatic heterocycle, represents one of nature's most versatile and fundamental building blocks.[1][2] Its electron-rich system allows it to participate in a wide array of biochemical reactions and interactions, including π–π stacking and hydrogen bonding.[3][4] This chemical versatility has made it a "privileged scaffold" in medicinal chemistry and a central component in numerous natural products with profound biological activities.[2][5] These compounds are not mere chemical curiosities; they are the products of intricate evolutionary pressures, often serving as defensive agents, signaling molecules, or metabolic cofactors for their host organisms.[6][7][8]

This guide provides an in-depth exploration of the major classes of naturally occurring bioactive pyrrole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of molecules to explain the causality behind their biosynthesis, the logic of their isolation, and the mechanisms of their potent bioactivities. We will journey from the vibrant pigments of marine bacteria to the complex alkaloids of oceanic invertebrates and the toxic metabolites of terrestrial plants, uncovering the immense therapeutic and toxicological potential held within the humble pyrrole ring.

Part 1: The Prodiginines - Microbial Pigments with Potent Cytotoxicity

The prodiginines are a family of vibrant red-pigmented secondary metabolites characterized by a core tripyrrole structure.[9] First identified in the terrestrial bacterium Serratia marcescens, they are now known to be produced by a range of terrestrial and marine bacteria, including Pseudoalteromonas and Streptomyces species.[9][10][11] Their striking color belies a suite of powerful biological activities, including anticancer, antimicrobial, and immunosuppressive properties, making them a focal point for drug discovery.[9][10]

Natural Sources and Ecological Roles

Prodiginines are primarily microbial products. While Serratia marcescens from soil and other terrestrial environments is the classical source, marine bacteria, particularly of the genus Pseudoalteromonas, are rich producers of diverse prodiginine analogs.[10][11][12][13] These marine strains are often found in association with eukaryotic hosts like algae and tunicates, suggesting a symbiotic or defensive role.[10][11] The versatile bioactivity of prodiginines is thought to help the producing organism outcompete other microorganisms for resources in their environment.[10][11]

Biosynthesis: A Convergent Pathway

The biosynthesis of prodiginines is a well-studied example of a convergent metabolic pathway, where two separate branches synthesize distinct pyrrole-containing moieties that are subsequently joined. The two key precursors are 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC).[10][11]

-

MAP Branch: This pathway utilizes substrates like proline, serine, and pyruvate.[10][11]

-

MBC Branch: This branch also draws from primary metabolism to construct the bipyrrole aldehyde.

-

Condensation: In the final step, a dedicated condensation enzyme (encoded by the pigC gene in the pig biosynthetic gene cluster) catalyzes the linkage of MAP and MBC to form the characteristic tripyrrole scaffold of prodigiosin.[14]

Bioactivity Profile

Prodiginines exhibit a broad spectrum of biological activities, with their anticancer properties being particularly well-documented.[9] They show selective cytotoxicity towards cancer cells over normal cells, indicating a favorable therapeutic window.[9]

| Compound | Bioactivity | Target/Cell Line | Reported IC₅₀ / MIC |

| Prodigiosin | Anticancer | Various Cancer Lines | Low µM range |

| Antimicrobial | Gram-positive bacteria | Low µg/mL range | |

| Immunosuppressive | T-cell proliferation | nM to low µM range | |

| Cycloprodigiosin | Anticancer | P388 leukemia | ~2.5 µM |

Data compiled from multiple sources.[9][10]

Experimental Protocol: Isolation and Purification of Prodigiosin

This protocol outlines a standard method for extracting prodigiosin from a liquid culture of Serratia marcescens. The logic is to first lyse the cells to release the pigment, extract it into an organic solvent, and then purify it using chromatography.

Methodology:

-

Bacterial Culture: Inoculate Serratia marcescens into 1L of sterile peptone-glycerol broth. Incubate at 28-30°C for 48-72 hours with shaking (200 rpm) until a deep red culture is observed.

-

Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes. Discard the supernatant and collect the red cell pellet.

-

Extraction:

-

Resuspend the cell pellet in 100 mL of acidified ethanol (95% ethanol containing 4% 1M HCl). Causality: The acidic environment protonates the prodigiosin molecule, enhancing its solubility in ethanol and aiding in cell lysis.

-

Agitate the suspension vigorously for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to remove cell debris. Collect the red supernatant.

-

-

Solvent Partitioning:

-

Transfer the supernatant to a separatory funnel. Add 100 mL of chloroform and 100 mL of distilled water.

-

Shake gently and allow the layers to separate. The red pigment will partition into the lower chloroform layer.

-

Collect the chloroform layer and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude red pigment.

-

-

Purification (Silica Gel Chromatography):

-

Prepare a silica gel column (e.g., 2 cm diameter, 30 cm length) packed in hexane.

-

Dissolve the crude pigment in a minimal volume of chloroform and load it onto the column.

-

Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% -> 20% ethyl acetate in hexane). Causality: This gradient elution separates compounds based on polarity. Prodigiosin, being moderately polar, will elute after non-polar lipids but before highly polar metabolites.

-

Collect the distinct red fractions and combine them.

-

-

Validation:

-

Evaporate the solvent from the purified fractions.

-

Confirm the identity and purity using UV-Vis spectroscopy (characteristic absorbance peak ~535 nm in acidified ethanol), and LC-MS for molecular weight verification (Prodigiosin M.W. = 323.44 g/mol ).

-

Part 2: The Lamellarins - Marine Alkaloids Targeting Cancer Cell Machinery

First isolated in 1985 from a marine mollusc, the lamellarins are a large family of polyaromatic pyrrole alkaloids.[15][16] Over 50 distinct lamellarins have been identified from various marine organisms, primarily ascidians and sponges.[15][17][18] These compounds feature a 3,4-diarylpyrrole core, often integrated into a complex pentacyclic system.[17] Their potent cytotoxicity against tumor cell lines has established them as high-value lead compounds in anticancer drug development.[15][17][19]

Natural Sources and Structural Diversity

Lamellarins are sourced from a diverse range of marine invertebrates. They were first found in the prosobranch mollusc Lamellaria sp.[16][18], but have since been isolated extensively from ascidians (tunicates) of the genus Didemnum and various marine sponges.[17][18] The structural variations, including different hydroxylation and methoxylation patterns on the aromatic rings, give rise to the large family of analogs.

Bioactivity and Dual-Targeting Mechanism of Action

The anticancer activity of lamellarins is their most significant feature. Lamellarin D, the lead compound of the family, is a potent inhibitor of topoisomerase I, a nuclear enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[15][19]

Uniquely, Lamellarin D also exhibits a second, potent mechanism of action by directly targeting mitochondria. It can induce apoptosis (programmed cell death) even in cancer cells that have developed resistance to other topoisomerase I inhibitors like camptothecin.[15] This dual-targeting ability makes it a particularly compelling candidate for overcoming drug resistance. Furthermore, many lamellarins are not substrates for P-glycoprotein (P-gp) efflux pumps, a common mechanism by which cancer cells expel chemotherapy drugs, allowing them to remain effective in multi-drug resistant (MDR) tumors.[15][17][19]

Part 3: Pyrrole-Aminoimidazole and Related Marine Alkaloids (PIAs)

The pyrrole-aminoimidazole alkaloids (PIAs) are a structurally complex and growing family of marine natural products, now numbering over 150 members.[20] To date, they have been isolated exclusively from marine sponges, particularly those from the orders Agelasida and Axinellida.[20] These molecules are characterized by a core structure containing both pyrrole and 2-aminoimidazole rings. Their intricate, often cage-like, architectures and potent biological activities make them fascinating targets for both biosynthesis research and synthetic chemistry.

Biogenetic Origins

The vast structural diversity of the PIAs is hypothesized to originate from a few simple precursors, most notably oroidin and its analogs.[20] These simpler molecules are believed to undergo a series of complex enzymatic transformations, including dimerizations, cyclizations, and rearrangements, to generate the higher-order, cage-like structures such as palau'amine.[20]

Notable Classes and Bioactivities

-

Tambjamines: A related class of yellow-pigmented alkaloids, the tambjamines, feature a pyrrolylpyrromethene core.[21] They are produced by marine bacteria and bryozoans and are sequestered by nudibranchs that feed on them, likely as a chemical defense.[21] Tambjamines exhibit a wide range of activities, including antimicrobial, cytotoxic, and more recently, antimalarial and antileishmanial effects.[21][22]

-

Oroidin-derived Alkaloids: This large group includes compounds like the sceptrins and ageliferins. They often exhibit potent antimicrobial, antiviral, and anticancer activities. Their mechanism often involves interfering with cell division and biofilm formation.

Workflow: Bioassay-Guided Fractionation for Novel PIAs

The discovery of new PIAs from marine sponges relies on a process called bioassay-guided fractionation. This systematic approach uses a biological assay (e.g., an antimicrobial or cytotoxicity test) to track the active compound(s) through successive stages of chemical separation.

Workflow Description:

-

Collection and Extraction: A marine sponge sample is collected and immediately preserved (e.g., by freezing or in ethanol). The bulk material is then homogenized and extracted with a series of solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) to create a crude extract.

-

Initial Bioassay: The crude extract is tested in the chosen bioassay. If it shows significant activity, it is selected for fractionation.

-

Solvent Partitioning: The active crude extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate). Both layers are tested, and the most active layer is carried forward. Causality: This is a coarse separation step that divides compounds based on their overall polarity, significantly simplifying the mixture.

-

Chromatographic Separation: The active fraction is subjected to column chromatography (e.g., silica gel or reversed-phase C18). The column is eluted to produce multiple fractions.

-

Iterative Testing and Purification: Each fraction is tested in the bioassay. The most active fraction(s) are then subjected to further, higher-resolution purification, typically using High-Performance Liquid Chromatography (HPLC). This cycle of separation and testing is repeated until a pure, active compound is isolated.

-

Structure Elucidation: The structure of the pure compound is determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 4: The Pyrrolizidine Alkaloids (PAs) - Plant-Derived Hepatotoxins